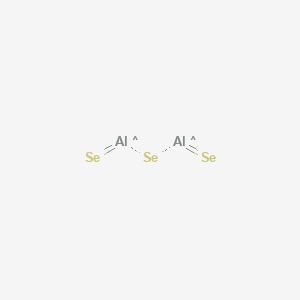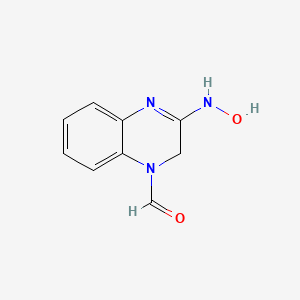
3-(Hydroxyamino)quinoxaline-1(2H)-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hydroxyamino)quinoxaline-1(2H)-carbaldehyde is a heterocyclic compound that contains a quinoxaline ring system. . The presence of the hydroxyamino and carbaldehyde functional groups in this compound adds to its reactivity and potential for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxyamino)quinoxaline-1(2H)-carbaldehyde typically involves the condensation of ortho-phenylenediamine with a suitable dicarbonyl compound, followed by further functionalization. . The reaction conditions often require high temperatures and the use of strong acid catalysts.
Industrial Production Methods
Industrial production methods for quinoxaline derivatives, including this compound, focus on optimizing yield and purity while minimizing costs and environmental impact. Green chemistry approaches, such as the use of phosphate-based heterogeneous catalysts, have been explored to achieve these goals .
化学反応の分析
Types of Reactions
3-(Hydroxyamino)quinoxaline-1(2H)-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxyamino group makes it susceptible to oxidation, while the carbaldehyde group can participate in nucleophilic addition reactions .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Acidic or basic conditions may be employed depending on the desired transformation .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce hydroxyquinoxalines .
科学的研究の応用
作用機序
The mechanism of action of 3-(Hydroxyamino)quinoxaline-1(2H)-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, quinoxaline derivatives have been shown to inhibit the activity of certain enzymes and interfere with DNA synthesis . The hydroxyamino group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound, quinoxaline, lacks the hydroxyamino and carbaldehyde groups but shares the core heterocyclic structure.
Quinazoline: An isomer of quinoxaline, quinazoline has a similar ring structure but different functional groups.
Phthalazine: Another isomer, phthalazine, also shares a similar ring structure but differs in the position of nitrogen atoms.
Uniqueness
3-(Hydroxyamino)quinoxaline-1(2H)-carbaldehyde is unique due to the presence of both hydroxyamino and carbaldehyde functional groups, which confer distinct reactivity and potential for diverse chemical transformations. These functional groups also enhance the compound’s biological activity, making it a valuable target for drug discovery and development .
特性
CAS番号 |
35975-41-8 |
|---|---|
分子式 |
C9H9N3O2 |
分子量 |
191.19 g/mol |
IUPAC名 |
3-(hydroxyamino)-2H-quinoxaline-1-carbaldehyde |
InChI |
InChI=1S/C9H9N3O2/c13-6-12-5-9(11-14)10-7-3-1-2-4-8(7)12/h1-4,6,14H,5H2,(H,10,11) |
InChIキー |
ZQWJTZIRXOQEFN-UHFFFAOYSA-N |
正規SMILES |
C1C(=NC2=CC=CC=C2N1C=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 5-[(1E)-N-hydroxyethanimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B13830065.png)
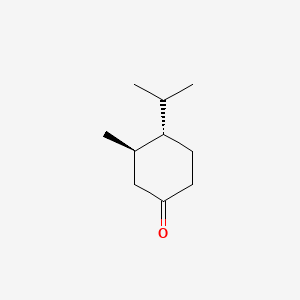
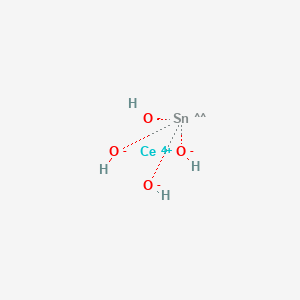
![(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13830080.png)

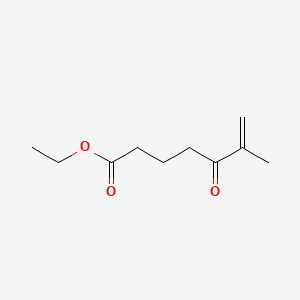
![[7-(Dimethylamino)-4-nitrophenothiazin-3-ylidene]-dimethylazanium;tetrachlorozinc(2-)](/img/structure/B13830094.png)
![[2-(3-Acetyloxy-4-methoxyphenyl)-7-hydroxy-4-oxochromen-5-yl] acetate](/img/structure/B13830100.png)
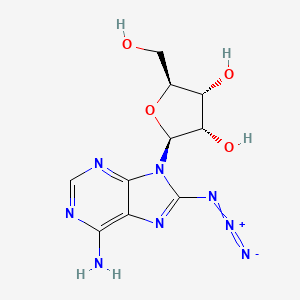
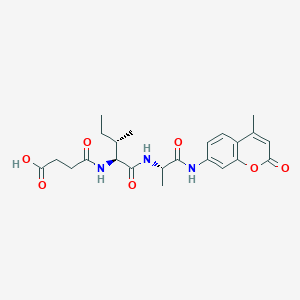

![4-[(2-Chloroethyl)amino]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B13830139.png)
